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Compound of Interest

Compound Name:
Thalidomide-NH-C5-

azacyclohexane-N-Boc

Cat. No.: B15620399

Get Quote

CAS Number: 2710222-09-4

This technical guide provides a comprehensive overview of Thalidomide-NH-C5-
azacyclohexane-N-Boc, an E3 ligase ligand-linker conjugate critical in the development of

Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a foundational

component for synthesizing targeted protein degraders, a novel class of therapeutics.

Introduction
Thalidomide-NH-C5-azacyclohexane-N-Boc is a synthetic chemical compound that

incorporates the thalidomide scaffold, which is known to bind to the Cereblon (CRBN) E3

ubiquitin ligase. The azacyclohexane linker with a Boc-protected amine provides a reactive

handle for conjugation to a ligand that targets a specific protein of interest. This bifunctional

nature allows for the creation of PROTACs, which are designed to hijack the cell's natural

protein disposal machinery to eliminate disease-causing proteins.

The primary documented application of this compound is in the synthesis of XD2-149, a

PROTAC designed based on the structure of Napabucasin.[1][2][3] While initially intended to
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target STAT3, experimental evidence revealed that XD2-149 effectively degrades the E3

ubiquitin-protein ligase ZFP91.[1][2][3]

Physicochemical Properties
Property Value Source

CAS Number 2710222-09-4 Internal Knowledge

Molecular Formula C24H30N4O6 Inferred from structure

Molecular Weight 470.52 g/mol Inferred from structure

Appearance Solid [4]

Solubility Soluble in DMSO [5][6]

Storage Store at -20°C [4]

Synthesis Protocol
While the specific synthesis protocol for Thalidomide-NH-C5-azacyclohexane-N-Boc is not

explicitly detailed in the primary literature, a plausible synthetic route can be inferred from

established methods for creating similar thalidomide-based linkers. The general approach

involves the functionalization of a thalidomide derivative. A representative, generalized protocol

is provided below.

General Synthesis of Thalidomide-Based Linkers:

A common strategy involves the nucleophilic aromatic substitution reaction on a halogenated

thalidomide derivative or the alkylation of a hydroxythalidomide intermediate. For the synthesis

of a C5-azacyclohexane linked thalidomide, one could envision a multi-step process starting

from a commercially available thalidomide precursor.

Note: The following is a generalized, hypothetical protocol and would require optimization.

Preparation of an N-protected azacyclohexane linker: A commercially available amino-

azacyclohexane would be protected with a Boc group.
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Functionalization of Thalidomide: A thalidomide derivative with a suitable leaving group (e.g.,

a halogen at the 4-position of the phthalimide ring) would be reacted with the protected

linker.

Reaction Conditions: The reaction would likely be carried out in a polar aprotic solvent such

as dimethylformamide (DMF) in the presence of a non-nucleophilic base (e.g.,

diisopropylethylamine, DIPEA) at an elevated temperature.

Purification: The final product would be purified using standard chromatographic techniques,

such as silica gel column chromatography.

Application in PROTAC Synthesis: The Case of XD2-
149
The primary utility of Thalidomide-NH-C5-azacyclohexane-N-Boc is demonstrated in its use

as a key intermediate in the synthesis of the PROTAC molecule, XD2-149. The synthesis

involves the deprotection of the Boc group to liberate the amine, which is then coupled to a

Napabucasin-derived carboxylic acid.

Experimental Protocol for XD2-149 Synthesis
The following protocol is adapted from the supplementary information of the primary research

article by Hanafi et al. (2021).[1]

Boc Deprotection: The Boc-protected Thalidomide-NH-C5-azacyclohexane linker is treated

with an acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to

remove the Boc protecting group and expose the secondary amine.

Amide Coupling: The resulting amine is then coupled with a Napabucasin-derived carboxylic

acid using standard peptide coupling reagents. Common coupling agents include HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate) in the presence of a base such as DIPEA in a solvent like DMF.

Reaction Monitoring and Purification: The reaction progress is monitored by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon

completion, the reaction mixture is worked up, and the crude product is purified by
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preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC,

XD2-149.

Biological Activity and Signaling Pathways
Thalidomide-NH-C5-azacyclohexane-N-Boc itself is not biologically active in the traditional

sense. Its function is to act as a molecular scaffold. The biological activity arises from the final

PROTAC molecule it helps to create. In the case of XD2-149, the molecule was found to induce

the degradation of the E3 ligase ZFP91.[1][2][3]

PROTAC Mechanism of Action
The general mechanism of action for a PROTAC like XD2-149 is as follows:

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target

protein (ZFP91 in the case of XD2-149) and the E3 ubiquitin ligase (CRBN, recruited by the

thalidomide moiety). This forms a ternary complex.

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer

ubiquitin molecules to the target protein.

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and

degraded by the proteasome, effectively eliminating it from the cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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